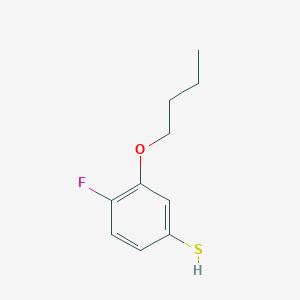

3-Butoxy-4-fluorobenzenethiol

Description

Properties

IUPAC Name |

3-butoxy-4-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-3-6-12-10-7-8(13)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEMSQALINEAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Lipophilicity and LogP of 3-butoxy-4-fluorobenzenethiol for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-butoxy-4-fluorobenzenethiol, with a specific focus on its lipophilicity and the determination of its octanol-water partition coefficient (LogP). As a molecule of interest in medicinal chemistry, understanding its physicochemical properties is paramount for predicting its behavior in biological systems. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in fluorinated aromatic thiols.

Introduction: The Significance of Lipophilicity in Drug Design

Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3][] It governs a molecule's ability to permeate biological membranes, its distribution throughout the body, its metabolic profile, and its potential for toxicity.[1][2][3][] A delicate balance of lipophilicity is often required for a successful drug; too high, and the compound may exhibit poor solubility and be sequestered in fatty tissues, while too low, and it may fail to cross cellular barriers to reach its target.[][5]

The octanol-water partition coefficient (LogP) is the most widely accepted measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the concentration of a solute in a water-saturated octanolic phase to its concentration in an octanol-saturated aqueous phase.

LogP = log ([solute]octanol / [solute]water)

For ionizable compounds, the distribution coefficient (LogD) is used, which takes into account the pH of the aqueous phase.[6]

The strategic incorporation of fluorine atoms and alkyl chains, such as the butoxy group in 3-butoxy-4-fluorobenzenethiol, is a common strategy in medicinal chemistry to modulate lipophilicity and other key drug-like properties.[7] The electron-withdrawing nature of fluorine can influence the acidity of the thiol group, while the butyl chain significantly increases the molecule's nonpolar character.

Physicochemical Properties of 3-butoxy-4-fluorobenzenethiol

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C10H13FOS | Based on chemical structure |

| Molecular Weight | 200.27 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light yellow liquid | Similar to 4-fluorobenzenethiol[8] |

| Boiling Point | > 168 °C | Expected to be higher than 4-fluorobenzenethiol due to the butoxy group[11] |

| Water Solubility | Low to negligible | The presence of the butoxy and phenyl groups suggests poor water solubility[8] |

| Predicted LogP | ~3.5 - 4.5 | The butoxy group significantly increases lipophilicity compared to smaller alkoxy groups or a simple hydrogen. The fluorine atom and thiol group also contribute to the overall value. |

Synthesis of 3-butoxy-4-fluorobenzenethiol

A plausible synthetic route for 3-butoxy-4-fluorobenzenethiol can be proposed based on established organic chemistry reactions. A common starting material would be a fluorinated phenol, which can be alkylated and subsequently converted to the thiol.

A potential synthetic pathway is outlined below:

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Integration of 3-Butoxy-4-fluorobenzenethiol in the Synthesis of Novel Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The strategic selection of building blocks is paramount in the design of novel sulfonamide-based drugs with tailored pharmacological profiles. This in-depth technical guide focuses on 3-Butoxy-4-fluorobenzenethiol, a versatile building block for the synthesis of a diverse range of sulfonamides. This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its conversion into sulfonamides, and a discussion on the potential applications of the resulting compounds in drug discovery.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂NR₂), first introduced in the era of sulfa drugs, continues to be a privileged scaffold in modern drug discovery.[1][2] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. Sulfonamides are found in drugs with a wide spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[3]

The pharmacological profile of a sulfonamide is intricately linked to the nature of the substituents on the aromatic ring and the nitrogen atom. The introduction of fluorine and alkoxy groups, in particular, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[4][5] The 3-butoxy-4-fluoro substitution pattern on a benzenethiol core offers a unique combination of these features, making 3-Butoxy-4-fluorobenzenethiol a highly attractive building block for the synthesis of novel sulfonamide drug candidates.

Synthesis of the Key Building Block: 3-Butoxy-4-fluorobenzenethiol

A potential starting material for this synthesis is 4-fluorophenol. The introduction of a functional group at the 3-position that can later be converted to a thiol is a key strategic consideration. One possible approach involves the nitration of a protected 4-fluorophenol, followed by reduction of the nitro group to an amine, which can then be converted to a thiol via the Sandmeyer reaction. Another approach could involve the direct introduction of a protected thiol group.

A critical step in the synthesis is the introduction of the butoxy group at the 3-position. This is typically achieved through a Williamson ether synthesis, where the corresponding 3-hydroxy-4-fluorobenzenethiol derivative is treated with a butyl halide in the presence of a base.[6]

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for 3-Butoxy-4-fluorobenzenethiol.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Nitration of 4-Fluorophenol. To a solution of 4-fluorophenol in a suitable solvent such as acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product, 3-nitro-4-fluorophenol, is collected by filtration.

-

Step 2: Reduction of the Nitro Group. The 3-nitro-4-fluorophenol is dissolved in a suitable solvent like ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation is employed to reduce the nitro group to an amine, yielding 3-amino-4-fluorophenol.

-

Step 3: Introduction of the Thiol Group (via Sandmeyer-type reaction). The 3-amino-4-fluorophenol is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiol precursor.

-

Step 4: Williamson Ether Synthesis. The 3-hydroxy-4-fluorobenzenethiol precursor is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group. Subsequently, 1-bromobutane is added, and the reaction mixture is heated to afford the butoxy ether.

-

Step 5: Conversion to 3-Butoxy-4-fluorobenzenethiol. The final step involves the conversion of the thiol precursor to the free thiol. The specific method will depend on the protecting group used in Step 3. For instance, if a xanthate was used, hydrolysis under basic conditions would yield the desired 3-Butoxy-4-fluorobenzenethiol.

Purification and Characterization:

The final product should be purified using techniques such as column chromatography or distillation. The structure and purity of 3-Butoxy-4-fluorobenzenethiol should be confirmed by spectroscopic methods, including:

-

¹H NMR: To confirm the presence of the butoxy group (triplet for the terminal methyl group, multiplets for the methylene groups), the aromatic protons (with characteristic splitting patterns due to fluorine coupling), and the thiol proton.

-

¹³C NMR: To identify the carbon signals of the butoxy group and the aromatic ring, with splitting of the carbon signals adjacent to the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S-H bond, C-O-C ether linkage, and the aromatic C-F bond.

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃FOS |

| Molecular Weight | 200.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

Synthesis of Sulfonamides from 3-Butoxy-4-fluorobenzenethiol

The conversion of 3-Butoxy-4-fluorobenzenethiol into sulfonamides is a key transformation that unlocks its potential as a building block in drug discovery. The most common and efficient method for this conversion involves the in-situ generation of the corresponding sulfonyl chloride, which is then reacted with a primary or secondary amine.

General Reaction Scheme:

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of Sulfonyl Chlorides to 3-Butoxy-4-fluorobenzenethiol

Welcome to the comprehensive technical support guide for the synthesis of 3-butoxy-4-fluorobenzenethiol via the reduction of its corresponding sulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our aim is to empower you with the scientific understanding and practical knowledge to navigate this chemical transformation successfully.

Introduction

The reduction of aryl sulfonyl chlorides to their corresponding thiols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceutical intermediates and other valuable sulfur-containing compounds. However, this reaction can be fraught with challenges, including low yields, the formation of stubborn byproducts, and difficulties in product isolation. This guide will specifically address the synthesis of 3-butoxy-4-fluorobenzenethiol, a compound of interest in medicinal chemistry, and provide a robust framework for optimizing its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing an aryl sulfonyl chloride to a thiol?

A1: Several reliable methods exist, with the choice often depending on the substrate's functional group tolerance, scale of the reaction, and available laboratory equipment. The two most prevalent and effective methods are:

-

Zinc dust and acid reduction: This classical method is robust, cost-effective, and often provides high yields.[1][2] It is particularly well-suited for substrates that can withstand strongly acidic conditions.

-

Triphenylphosphine (PPh₃) reduction: This method is milder and often more chemoselective, making it a good choice for substrates with acid-sensitive functional groups.[3][4][5][6][7] The reaction is typically fast and clean.

Q2: What are the primary side reactions to be aware of during this reduction?

A2: The most common side product is the corresponding disulfide, which forms from the oxidation of the desired thiol.[3] This is especially prevalent if the reaction is exposed to air for extended periods or if the workup conditions are not carefully controlled. Another potential side reaction, particularly in the zinc/acid reduction, is the over-reduction of the sulfonyl chloride to the corresponding arene, although this is less common under controlled conditions. Incomplete reduction can also lead to the formation of sulfinic acids.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. You should spot the starting sulfonyl chloride, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The thiol product can sometimes be visualized with a potassium permanganate stain.

Q4: My thiol product appears to be unstable and decomposes upon storage. How can I prevent this?

A4: Thiols are susceptible to oxidation to disulfides, especially when exposed to air. To ensure the stability of your 3-butoxy-4-fluorobenzenethiol product, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. If the product is to be used in a subsequent step immediately, it is often best to use it as a freshly prepared solution.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Thiol | 1. Inactive Zinc Dust: The surface of the zinc dust may be oxidized, reducing its reactivity. 2. Insufficient Acid: The reaction requires a sufficient amount of acid to proceed. 3. Low Reaction Temperature: The reaction may be too slow at a low temperature. 4. Poor Quality Starting Material: The sulfonyl chloride may be impure or hydrolyzed. | 1. Activate Zinc Dust: Briefly wash the zinc dust with dilute HCl, followed by water, ethanol, and ether, and dry under vacuum before use. 2. Ensure Sufficient Acid: Use the recommended stoichiometry of acid. For the zinc reduction, a significant excess is often required.[1][2] 3. Optimize Temperature: While the initial addition of reagents may require cooling to control the exotherm, the reaction often needs to be warmed to drive it to completion.[2] 4. Verify Starting Material Purity: Check the purity of the sulfonyl chloride by melting point or NMR before starting the reaction. |

| Formation of a Significant Amount of Disulfide | 1. Aerial Oxidation: The thiol product is sensitive to oxidation by air, especially under basic or neutral conditions. 2. Extended Reaction Time at Elevated Temperature: Prolonged heating can promote disulfide formation. | 1. Maintain an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere. 2. Minimize Exposure to Air During Workup: Use degassed solvents for extraction and work quickly. 3. Acidic Workup: Work up the reaction under acidic conditions to keep the thiol in its protonated, less easily oxidized form. |

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reducing Agent: Not enough zinc or triphenylphosphine was used. 2. Short Reaction Time: The reaction may not have been allowed to run to completion. | 1. Use a Sufficient Excess of Reducing Agent: For the triphenylphosphine reduction, a stoichiometric amount or a slight excess is typically used. For the zinc reduction, a larger excess is common.[1][4] 2. Monitor the Reaction by TLC: Continue the reaction until the starting material is no longer visible by TLC. |

| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: This can lead to loss of product at the interface. 2. Co-elution with Byproducts: The thiol and disulfide may have similar polarities, making chromatographic separation challenging. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Convert to Thiolate: During extraction with an aqueous base, the thiol will be converted to the water-soluble thiolate, which can help separate it from non-acidic organic impurities. The thiol can then be regenerated by acidification. 3. Column Chromatography: If necessary, use a carefully selected solvent system for column chromatography. A non-polar eluent system is generally preferred for thiols. |

Detailed Experimental Protocols

Method A: Reduction with Zinc Dust and Sulfuric Acid

This protocol is adapted from a general procedure for the synthesis of thiophenol.[1]

Materials:

-

3-Butoxy-4-fluorobenzenesulfonyl chloride

-

Zinc dust (activated)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool it in an ice bath.

-

Slowly add the 3-butoxy-4-fluorobenzenesulfonyl chloride to the cold sulfuric acid with vigorous stirring.

-

Once the addition is complete, add activated zinc dust portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the zinc addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) may be necessary.

-

Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butoxy-4-fluorobenzenethiol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Method B: Reduction with Triphenylphosphine

This protocol is based on a general and chemoselective method for the preparation of arylthiols.[4][5][7]

Materials:

-

3-Butoxy-4-fluorobenzenesulfonyl chloride

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a solution of 3-butoxy-4-fluorobenzenesulfonyl chloride in anhydrous toluene under an inert atmosphere (nitrogen or argon), add triphenylphosphine (typically 1.1 to 1.5 equivalents) in one portion.

-

The reaction is often exothermic and proceeds rapidly. Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is usually complete within 30 minutes to a few hours. Gentle heating may be required for less reactive substrates.

-

Once the reaction is complete, the mixture can be directly purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the product from triphenylphosphine oxide and any unreacted triphenylphosphine.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with a solvent in which the product is soluble but the triphenylphosphine oxide is not (e.g., a mixture of hexane and a small amount of ethyl acetate). The solid triphenylphosphine oxide is then filtered off.

-

The filtrate is concentrated under reduced pressure to give the 3-butoxy-4-fluorobenzenethiol.

Visualizing the Workflow

Reaction Pathway

Caption: General reaction scheme for the reduction of 3-butoxy-4-fluorobenzenesulfonyl chloride to the corresponding thiol and the potential for oxidative side-product formation.

Troubleshooting Logic

Caption: A decision tree to guide troubleshooting efforts in the event of low product yield.

References

-

Organic Syntheses Procedure for Thiophenol. Organic Syntheses. Available at: [Link]

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. Available at: [Link]

- Manufacture of thiophenols. US Patent 2,792,422.

-

Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. Available at: [Link]

-

Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. Available at: [Link]

-

A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. ResearchGate. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 3. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Reactivity of Bulky Butoxy-Substituted Thiols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for experiments involving sterically hindered thiols, specifically those with bulky butoxy substituents like tert-butyl thiol. These compounds are valuable synthetic intermediates, but their low reactivity, primarily due to steric hindrance, often presents significant challenges. This resource offers field-proven insights and detailed protocols to help you overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My nucleophilic substitution (SN2) reaction with tert-butyl thiol is showing little to no product formation. What's going wrong?

Root Cause Analysis:

The primary obstacle in SN2 reactions involving tert-butyl thiol is severe steric hindrance. The bulky tert-butyl group acts as a molecular shield, physically impeding the sulfur nucleophile's backside attack on the electrophilic carbon center.[1] For a successful SN2 reaction, the nucleophile requires a clear trajectory to the carbon atom, which is blocked by the three methyl groups of the tert-butyl substituent.[1]

Additionally, while the thiol itself is a moderate nucleophile, the far more potent nucleophile is its conjugate base, the thiolate anion.[2] Incomplete deprotonation of the thiol will result in a low concentration of the active nucleophilic species, leading to a sluggish or stalled reaction.

Solutions & Experimental Protocols:

-

Enhance Nucleophilicity by Ensuring Complete Thiolate Formation: The most critical first step is to convert the thiol (pKa ~11) into its more reactive thiolate form.[3] This requires a suitable base.

-

Protocol 1: Base Selection and Thiolate Generation

-

Select a Strong, Non-Nucleophilic Base: Use a base with a pKa significantly higher than that of the thiol to drive the deprotonation equilibrium to completion. Good choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Avoid weaker bases like triethylamine or sodium bicarbonate.

-

Reaction Setup: In an inert atmosphere (N

2or Ar), dissolve the tert-butyl thiol in a dry, aprotic solvent (e.g., THF, DMF). -

Deprotonation: Slowly add 1.05 equivalents of the chosen base at 0 °C.

-

Confirmation: Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the thiolate before adding the electrophile.

-

-

-

Overcome the Steric Barrier with Optimized Reaction Conditions:

-

Increase Temperature: Raising the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction for potential side products or degradation at elevated temperatures. Reactions involving bulky alkyl thiols often require higher temperatures (e.g., 70 °C) to proceed smoothly.[4][5]

-

Choose an Appropriate Solvent: The solvent plays a crucial role. Use polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the counter-ion (e.g., Na⁺, K⁺) without forming strong hydrogen bonds with the thiolate, thus maximizing its nucleophilicity.[6]

-

-

Activate the Electrophile (If Applicable): If you are reacting the thiol with an alkyl halide, consider switching from a chloride or bromide to an iodide, as iodide is a better leaving group. Alternatively, converting an alcohol into a tosylate or mesylate will make it a much more reactive electrophile.

Q2: My base-catalyzed Michael addition (thiol-ene) reaction is slow and incomplete. How can I improve the yield and reaction rate?

Root Cause Analysis:

The thiol-ene reaction can proceed via two primary mechanisms: a radical-mediated addition or a base-catalyzed Michael addition.[7] In the base-catalyzed pathway, the reaction rate is dependent on the nucleophilicity of the thiolate. While the tert-butoxy group is electron-donating, which slightly increases the nucleophilicity of the sulfur, this electronic effect is often insufficient to counteract the significant steric hindrance.

Solutions & Experimental Protocols:

-

Switch to a Radical-Initiated Pathway: For sterically hindered thiols, the radical-mediated thiol-ene reaction is often more efficient than the Michael addition. This pathway is less sensitive to steric bulk around the sulfur atom.

-

Protocol 2: Radical-Initiated Thiol-Ene Reaction

-

Reagents: Combine equimolar amounts of your bulky thiol and the alkene in a suitable solvent (e.g., THF, acetonitrile).

-

Initiator: Add a radical initiator.

-

Photoinitiation: For light-mediated reactions, add 0.1-1 mol% of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) and irradiate with UV light (typically 365 nm).[8]

-

Thermal Initiation: For heat-induced reactions, add 1-5 mol% of a thermal initiator like azobisisobutyronitrile (AIBN) and heat the reaction to 65-85 °C.[8]

-

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR to observe the disappearance of the thiol and alkene signals.

-

-

-

Optimize the Michael Addition Conditions:

-

Catalyst Screening: While strong bases are needed for deprotonation, certain nucleophilic catalysts can be more effective. Consider screening catalysts like 1,8-Diazabicycloundec-7-ene (DBU) or phosphines, which can promote the reaction under milder conditions.[9]

-

Solvent Choice: Solvent choice remains critical. As with S

N2 reactions, polar aprotic solvents are generally preferred. Studies have shown that good solvents can positively influence network formation in thiol-ene polymerizations.[10]

-

Frequently Asked Questions (FAQs)

Q: What fundamentally makes bulky butoxy-substituted thiols less reactive than smaller thiols?

A: The low reactivity is a direct consequence of steric hindrance . The large tert-butyl group creates a congested environment around the sulfur atom, making it physically difficult for the thiol to approach and interact with other reactants. This is particularly pronounced in reactions that require a specific angle of attack, such as the backside attack in an SN2 reaction.[1] While electronic effects are also at play, the steric factor is the dominant barrier to reactivity.

Caption: Steric hindrance from the bulky tert-butyl group.

Q: Are thiols more or less acidic than their corresponding alcohols?

A: Thiols are significantly more acidic than their alcohol counterparts.[11] For instance, the pKa of ethanethiol is about 10.6, while the pKa of ethanol is about 16. This is because the sulfur atom is larger and more polarizable than oxygen. When the S-H bond breaks, the resulting negative charge on the larger sulfur atom is spread over a greater volume, making the thiolate anion more stable than an alkoxide anion.[2] This higher acidity means that weaker bases are required to deprotonate thiols compared to alcohols.[3]

Caption: Deprotonation of a thiol to form a reactive thiolate.

Q: How does solvent choice impact the reactivity of a bulky thiolate?

A: Solvent choice is critical.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are generally the best choice. They can solvate the cation (like Na⁺ or K⁺) of the thiolate salt but do not form strong hydrogen bonds with the negatively charged sulfur atom. This leaves the thiolate "naked" and highly nucleophilic.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hinder the reaction. They form a "solvent cage" around the thiolate through hydrogen bonding, which stabilizes the nucleophile and increases the energy required for it to react.[12]

-

Nonpolar Solvents (e.g., hexane, toluene): The thiolate salt is often insoluble in these solvents, leading to a heterogeneous mixture and very slow reaction rates.

| Solvent Type | Example | Effect on Thiolate Nucleophilicity | Recommendation |

| Polar Aprotic | DMF, DMSO | High | Highly Recommended for S |

| Polar Protic | Methanol, H₂O | Low | Avoid unless required by reaction mechanism |

| Nonpolar | Toluene | Very Low (due to poor solubility) | Not recommended for ionic reactions |

Q: Can I use activating agents to improve the reactivity of my bulky thiol?

A: Yes, activating the thiol can be a powerful strategy, especially for nucleophilic substitution reactions where you want to make the sulfur a better electrophile or facilitate its displacement. For example, systems like triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) can activate thiols for nucleophilic substitution by a range of nucleophiles, including amines and carboxylates.[5] This approach effectively converts the thiol into a better leaving group, bypassing the need for it to act as a nucleophile. Other coupling agents common in peptide synthesis, such as HATU or PyBOP, can also be used to activate carboxylates for reaction with thiols.[4]

Caption: General troubleshooting workflow for hindered thiols.

References

-

Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A.[Link]

-

Reactions of Thiols. Chemistry Steps.[Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

-

Thiol-ene reaction – Knowledge and References. Taylor & Francis.[Link]

-

Investigating solvent effects on thiol-ene network formation. American Chemical Society.[Link]

-

03.02 Reactivity of Thiols and Thiolates. YouTube.[Link]

-

Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.[Link]

-

Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega.[Link]

-

Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.[Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. ACS.[Link]

-

Thiols And Thioethers. Master Organic Chemistry.[Link]

-

Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry.[Link]

-

Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ResearchGate.[Link]

-

The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? PubMed Central.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Preserving the Integrity of 3-butoxy-4-fluorobenzenethiol

A Senior Application Scientist's Guide to Preventing Oxidation

Welcome to the technical support center for 3-butoxy-4-fluorobenzenethiol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and reactivity of this essential thiol compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of stability and reproducibility. This document moves beyond a simple FAQ, offering a structured troubleshooting resource based on real-world laboratory scenarios.

Frequently Asked Questions: Understanding the Challenge

This section addresses the fundamental principles governing the stability of 3-butoxy-4-fluorobenzenethiol.

Q1: What is 3-butoxy-4-fluorobenzenethiol, and why is it so susceptible to oxidation?

Answer: 3-butoxy-4-fluorobenzenethiol is an aromatic organosulfur compound featuring a thiol (-SH) group. This thiol group is the molecule's reactive center and, unfortunately, its point of vulnerability. The sulfur atom in the thiol is electron-rich and can be easily oxidized, particularly when exposed to atmospheric oxygen.[1] This process involves the loss of the hydrogen atom from the thiol group and the subsequent coupling of two thiol molecules to form a disulfide bridge (R-S-S-R).[2] This dimerization is often the first and most common degradation pathway, effectively eliminating the active thiol group required for your downstream applications.

The oxidation can be accelerated by several factors common in a laboratory environment, including light, heat, the presence of trace metal ions, and basic pH conditions which deprotonate the thiol to the more reactive thiolate anion.[3][4]

Q2: What are the primary signs that my 3-butoxy-4-fluorobenzenethiol sample has oxidized?

Answer: Detecting oxidation early is critical. You should be vigilant for the following indicators:

-

Visual Changes: While the pure thiol is often a colorless to light yellow liquid, significant oxidation may lead to a more pronounced yellowing or the appearance of turbidity or solid precipitates (the disulfide may have different solubility).

-

Analytical Discrepancies: This is the most definitive method. Analysis by GC-MS, LC-MS, or NMR will show the appearance of a new peak corresponding to the disulfide dimer, which has approximately double the molecular weight of the starting thiol. Concurrently, the purity of the parent thiol will decrease.

-

Loss of Reactivity: If you are using the thiol in a reaction (e.g., as a nucleophile in a substitution reaction or in a thiol-ene click reaction) and observe lower-than-expected yields or incomplete conversion of your starting materials, it is highly probable that the concentration of the active thiol has been diminished by oxidation.

Q3: What is the chemical structure of the primary oxidation product?

Answer: The primary oxidation product is the corresponding disulfide, 1,2-bis(3-butoxy-4-fluorophenyl)disulfane. This occurs through the formation of a sulfur-sulfur bond between two molecules of the parent thiol, with the concurrent loss of two hydrogen atoms.

Caption: Oxidation pathway of 3-butoxy-4-fluorobenzenethiol.

Troubleshooting Guide: Common Laboratory Scenarios

This section is structured around common problems and questions encountered during the routine use of air-sensitive thiols.

Problem 1: "I just received a new bottle from the supplier. What are the immediate steps I should take for proper long-term storage?"

Answer: Proper intake and storage from day one is the most critical step in preserving your reagent. Commercial suppliers ship air-sensitive materials under an inert atmosphere, but this protection is only as good as the seal on the bottle.[5][6]

Immediate Action Protocol:

-

Do Not Open on the Bench: Take the unopened bottle directly to a controlled environment, such as a glove box or a fume hood adjacent to a Schlenk line.[7][8]

-

Inspect the Seal: Check the cap and any seal (like a PTFE-lined septum) for damage that may have occurred during shipping.

-

Reinforce the Seal & Inert Atmosphere:

-

Carefully wrap the cap and neck of the bottle with Parafilm or electrical tape to create a secondary barrier against atmospheric moisture and oxygen.

-

For the highest level of protection, place the entire manufacturer's bottle inside a larger, sealable container (like a wide-mouthed jar or a dedicated desiccator) that can be purged with an inert gas.

-

-

Store Appropriately: Place the sealed container in a cool, dark, and well-ventilated location designated for flammable and air-sensitive materials.[5] Refer to the table below for specific temperature recommendations.

-

Log the Item: Record the date of receipt and the date it was first opened in your laboratory inventory.

Problem 2: "My thiol's purity has decreased significantly after several uses. What could have gone wrong?"

Answer: Purity degradation upon repeated use almost always points to intermittent exposure to atmospheric oxygen. Let's troubleshoot the likely causes:

-

Improper Opening/Closing: Was the bottle opened on the open bench, even for a few seconds? Each exposure introduces a fresh headspace of air, which contains ~21% oxygen.

-

Headspace Accumulation: As you withdraw the liquid, the volume of the headspace in the bottle increases. If this new headspace is not replaced with an inert gas, you are essentially storing the remaining liquid under an increasingly oxygen-rich atmosphere.

-

Seal Degradation: The septum in the cap can be damaged by repeated punctures with a syringe needle. This creates a pathway for air to slowly leak into the bottle over time.

-

Temperature Fluctuations: Storing the compound in a non-frost-free freezer can lead to temperature cycles, which can cause pressure changes that compromise the seal.[9]

-

Light Exposure: Was the bottle left on the benchtop? Amber vials are recommended, but prolonged exposure to ambient lab lighting can still provide enough energy to catalyze oxidation.[9]

Problem 3: "I need to use small amounts of the thiol for multiple experiments. How can I aliquot it without compromising the main stock?"

Answer: This is a crucial technique for maintaining the long-term viability of your main supply. The goal is to create smaller, single-use or limited-use "daughter" vials from the main "mother" stock bottle, so the primary container is opened only once.

This procedure must be performed under a strictly inert atmosphere. See Protocol 2: Aliquoting 3-butoxy-4-fluorobenzenethiol Under Inert Atmosphere in the section below for a detailed, step-by-step guide.

Quantitative Data Summary & In-Depth Protocols

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, the primary oxidant. | [5][10] |

| Temperature | Cool: <15°C (e.g., 2-8°C Refrigerator) | Slows the rate of oxidation. Avoids heat sources. | |

| Long-Term Storage | Consider -20°C to -80°C | Significantly reduces degradation for archival purposes. | [11] |

| Container | Original manufacturer's bottle or amber glass vial with PTFE-lined cap. | Prevents light exposure and ensures a tight seal. | [9][10] |

| Location | Dry, well-ventilated, flammables-approved cabinet. | Ensures safety and stability. Away from oxidizing agents and bases. | [5][12] |

Protocol 1: Step-by-Step Guide for Inerting a Container for Storage

This protocol describes how to replace the air in the headspace of a container with a dry, inert gas. This should be done every time you access the main stock.

Materials:

-

Source of dry Argon or Nitrogen gas with a regulator.

-

Tubing to direct the gas flow.

-

Two long needles (e.g., 18-gauge).

-

The vial of 3-butoxy-4-fluorobenzenethiol with a PTFE-lined septum cap.

Procedure:

-

Setup in Fume Hood: Secure the vial in a clamp inside a chemical fume hood.[7]

-

Prepare Gas Lines: Set the regulator to a low, gentle flow rate (~1-2 bubbles per second if passed through an oil bubbler). You want to displace the air, not pressurize the vial.

-

Insert Needles: Puncture the septum with both needles. One needle will be the gas inlet, and the other will be the gas outlet (vent). The inlet needle should be positioned above the liquid level, while the outlet needle should also be in the headspace.

-

Purge the Headspace: Connect the inert gas line to the inlet needle. Allow the gas to flow gently for 3-5 minutes. Since both argon and nitrogen are denser than air, they will fill the vial from the bottom of the headspace up, displacing the lighter air out through the vent needle.

-

Seal Under Positive Pressure: While the gas is still flowing, remove the outlet (vent) needle first. Then, remove the gas inlet needle. This briefly creates a positive pressure of inert gas inside the vial, preventing air from re-entering as the septum reseals.

-

Secure and Store: Wrap the cap with Parafilm for an extra seal and place it back into its designated cool, dark storage location.

Protocol 2: Aliquoting 3-butoxy-4-fluorobenzenethiol Under Inert Atmosphere

Materials:

-

Stock bottle of 3-butoxy-4-fluorobenzenethiol.

-

Several small, oven-dried amber vials with new PTFE-lined septum caps.

-

Gas-tight syringe with a long, clean, dry needle.

-

Schlenk line or glove box.

Procedure:

-

Prepare Vials: Place the new, empty amber vials and their caps (loosely placed on top) in a vacuum oven overnight to ensure they are completely dry.[8] Transfer them into the glove box or connect them to the Schlenk line while still warm and purge with inert gas.

-

Inert the Stock Bottle: Follow Protocol 1 to ensure the headspace of your main stock bottle is fully inert.

-

Withdraw the Thiol:

-

Puncture the septum of the stock bottle with the gas-tight syringe needle.

-

Slowly withdraw the desired volume of liquid.

-

Withdraw a small "cushion" of inert gas (~0.5 mL) into the syringe on top of the liquid. This protects the liquid from any tiny amount of air that might be at the tip of the needle upon transfer.

-

-

Transfer to Aliquot Vial:

-

Immediately transfer the needle to one of the prepared, inerted daughter vials.

-

Puncture the septum and inject the liquid.

-

As you depress the plunger, the inert gas cushion will be expelled last, ensuring the vial remains under an inert atmosphere.

-

-

Seal and Store: Tightly cap the new aliquot vial, wrap it with Parafilm, label it clearly (name, concentration, date), and store it under the recommended conditions. Repeat for the desired number of aliquots.

Advanced Topics & Best Practices

Q4: Is Argon or Nitrogen better for storing my thiol?

Answer: For most laboratory applications involving thiols, both high-purity, dry nitrogen and argon are effective at preventing oxidation.[10] However, there are subtle differences that might make one preferable in certain situations.

Table 2: Comparison of Inert Gases for Thiol Storage

| Feature | Nitrogen (N₂) | Argon (Ar) | Recommendation |

| Density | Slightly less dense than air. | ~1.4 times denser than air. | Argon is more effective at displacing air in a downward displacement purge (like in Protocol 1) because it's heavier and will "settle" in the container.[3] |

| Reactivity | Generally inert, but can react with certain metals (e.g., lithium) at high temperatures. | Extremely inert; does not form chemical compounds under normal lab conditions. | For standard thiol storage, this difference is negligible. Argon is technically superior in its inertness. |

| Cost | Generally less expensive. | Generally more expensive. | For routine purging and storage, Nitrogen is the more cost-effective choice and is perfectly adequate. For highly sensitive, long-term archival storage, the extra cost of Argon may be justified. |

Verdict: For routine storage and handling of 3-butoxy-4-fluorobenzenethiol, dry Nitrogen is sufficient and more economical. For highly critical applications or very long-term storage, Argon provides a marginal but measurable advantage due to its higher density and absolute inertness.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. rapidnovor.com [rapidnovor.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ossila.com [ossila.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of the Butoxy Group in Fluorobenzenethiols

For Researchers, Scientists, and Drug Development Professionals

The Structural Landscape: Butoxy Fluorobenzenethiols

The molecules of interest consist of a benzene ring substituted with a butoxy group (-O(CH₂)₃CH₃), a fluorine atom (-F), and a thiol group (-SH). The relative positions of these three substituents give rise to a variety of structural isomers. Understanding the electronic environment of the butoxy group's protons in each isomer is key to their differentiation via ¹H NMR.

Theoretical Framework: Unraveling the Influences on Chemical Shift

The chemical shift (δ) of a proton in an NMR spectrum is a sensitive indicator of its local electronic environment. Several key factors influence the chemical shifts of the protons within the butoxy group in fluorobenzenethiols:

-

Electronegativity: The oxygen atom of the butoxy group is highly electronegative, leading to a deshielding effect on the adjacent methylene protons (-OCH₂-). This results in a downfield shift (higher ppm value) for these protons compared to the other methylene and methyl protons in the butoxy chain. The fluorine and sulfur atoms also exert an influence on the aromatic ring's electron density, which can be transmitted to the butoxy group, albeit to a lesser extent.

-

Magnetic Anisotropy of the Benzene Ring: The delocalized π-electrons of the benzene ring create a "ring current" in the presence of an external magnetic field. This induced magnetic field has regions of both shielding (upfield shift) and deshielding (downfield shift). Protons located directly above or below the plane of the ring are shielded, while those in the plane of the ring are deshielded. The protons of the butoxy group, being attached to the ring, will experience this anisotropic effect.

-

Through-Space Effects and Steric Hindrance: When the butoxy group is positioned ortho to a bulky substituent like a thiol group or another substituent, steric hindrance can restrict its free rotation. This conformational locking can place some of the butoxy protons in closer proximity to the anisotropic field of the benzene ring or the magnetic fields of neighboring atoms, leading to either upfield or downfield shifts.

-

Spin-Spin Coupling: The protons on adjacent carbon atoms in the butoxy chain will interact with each other, leading to the splitting of NMR signals into multiplets. The methylene protons (-OCH₂-) will typically appear as a triplet due to coupling with the adjacent methylene group (-CH₂-). The subsequent methylene groups will appear as multiplets, and the terminal methyl group (-CH₃) will be a triplet.

Predictive Analysis: Learning from Analogous Compounds

In the absence of direct experimental data for butoxy fluorobenzenethiols, we can draw valuable insights from the ¹H NMR data of structurally similar compounds. By examining these analogs, we can observe the influence of individual substituents on the chemical shifts of the butoxy group and use this information to predict the shifts in our target molecules.

| Compound | Butoxy Group Protons | Chemical Shift (δ, ppm) |

| Butoxybenzene | -OCH₂- | ~3.94 (t) |

| -OCH₂CH ₂- | ~1.76 (m) | |

| -O(CH₂)₂CH ₂- | ~1.47 (m) | |

| -CH₃ | ~0.97 (t) | |

| 1-Butoxy-4-fluorobenzene [1] | -OCH₂- | ~3.91 (t) |

| -OCH₂CH ₂- | ~1.75 (m) | |

| -O(CH₂)₂CH ₂- | ~1.48 (m) | |

| -CH₃ | ~0.97 (t) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. 't' denotes a triplet and 'm' denotes a multiplet.

From the data of butoxybenzene, we can establish a baseline for the chemical shifts of the butoxy group protons when attached to a benzene ring[2]. The introduction of a fluorine atom at the para position in 1-butoxy-4-fluorobenzene results in a slight upfield shift of the -OCH₂- protons[1]. This is likely due to the electron-donating resonance effect of the fluorine atom, which slightly increases the electron density at the oxygen-bearing carbon.

Predicted ¹H NMR Chemical Shifts for Butoxy Fluorobenzenethiol Isomers

Based on the principles discussed and the data from analogous compounds, we can now predict the ¹H NMR chemical shift ranges for the butoxy group in different isomers of fluorobenzenethiol. The presence of the thiol group, another substituent on the ring, will further modulate these shifts. The thiol group is generally considered to be weakly electron-donating by resonance and weakly electron-withdrawing by induction. Its overall effect will depend on its position relative to the butoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Butoxy Group in Isomeric Butoxy Fluorobenzenethiols

| Isomer | -OCH₂- (triplet) | -OCH₂CH ₂- (multiplet) | -O(CH₂)₂CH ₂- (multiplet) | -CH₃ (triplet) | Rationale for Predicted Shifts |

| 4-Butoxy-2-fluorobenzenethiol | 3.95 - 4.05 | 1.75 - 1.85 | 1.45 - 1.55 | 0.95 - 1.05 | The -OCH₂- group is ortho to the electron-withdrawing fluorine, leading to a downfield shift. The thiol group is meta and will have a smaller effect. |

| 2-Butoxy-5-fluorobenzenethiol | 4.00 - 4.10 | 1.80 - 1.90 | 1.50 - 1.60 | 0.98 - 1.08 | The -OCH₂- group is ortho to the thiol group and meta to the fluorine. Steric interaction with the ortho-thiol group may cause a slight downfield shift. |

| 4-Butoxy-3-fluorobenzenethiol | 3.90 - 4.00 | 1.70 - 1.80 | 1.40 - 1.50 | 0.90 - 1.00 | Both fluorine and thiol are meta to the butoxy group, their electronic effects will be less pronounced on the -OCH₂- protons compared to ortho or para positions. |

These predicted values provide a valuable starting point for the analysis and differentiation of these isomers. The most significant variations are expected for the -OCH₂- protons, as they are most sensitive to the electronic and steric effects of the substituents on the aromatic ring.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR spectra for the structural confirmation of butoxy fluorobenzenethiol isomers, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified butoxy fluorobenzenethiol isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good choice for many organic molecules as it is relatively non-polar and has a single residual proton peak at 7.26 ppm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS provides a sharp singlet at 0 ppm.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a small organic molecule on a 400 or 500 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient to cover the signals of most organic molecules.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Caption: General structure of a butoxy fluorobenzenethiol, highlighting the different protons of the butoxy group.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. For butoxy fluorobenzenethiol isomers, the following techniques would provide valuable complementary information:

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to confirm the connectivity and differentiate between isomers.

-

¹⁹F NMR Spectroscopy: As the molecules contain a fluorine atom, ¹⁹F NMR is an extremely sensitive and informative technique. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it an excellent probe for distinguishing between isomers where the fluorine is in a different position.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. While MS alone may not distinguish between all isomers, the fragmentation patterns can sometimes provide clues about the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching frequencies for the O-H (from the thiol, often broad), C-O, C-F, and aromatic C-H bonds can confirm the presence of these groups.

Conclusion

This guide has provided a comprehensive framework for understanding and predicting the ¹H NMR chemical shifts of the butoxy group in various isomers of fluorobenzenethiols. By leveraging the fundamental principles of NMR spectroscopy and drawing comparisons with analogous compounds, researchers can confidently approach the structural elucidation of these and other complex organic molecules. The combination of theoretical prediction, careful experimental execution, and the use of complementary analytical techniques will ultimately lead to unambiguous structural assignments, a critical step in the advancement of chemical research and drug development.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Thiol and Disulfide Separation

For researchers, scientists, and drug development professionals, the accurate quantification of thiols and their corresponding disulfides is a critical analytical challenge. The reversible oxidation of a thiol to a disulfide is a fundamental biochemical process involved in protein folding, enzymatic catalysis, and cellular redox signaling. Consequently, robust and reliable analytical methods are paramount for understanding disease pathology, ensuring biopharmaceutical product quality, and advancing drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of thiol and disulfide forms. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop and troubleshoot your own methods with confidence.

The Analytical Challenge: Navigating the Thiol-Disulfide Landscape

The primary challenge in the analysis of thiols and disulfides lies in their chemical reactivity. Thiols are susceptible to oxidation, which can artificially inflate the concentration of disulfides and lead to inaccurate assessments of the redox state of a sample.[1] Therefore, meticulous sample handling and preparation are crucial prerequisites for any successful analysis. To minimize thiol oxidation, sample preparation is often carried out under acidic conditions, which suppresses the formation of the more reactive thiolate anion.[1]

Furthermore, the inherent chemical similarity between a thiol and its corresponding disulfide can make chromatographic separation difficult. The choice of HPLC method must be carefully considered to achieve the necessary resolution for accurate quantification.

Comparative Analysis of HPLC Methodologies

A variety of HPLC-based approaches have been developed for the separation of thiols and disulfides, each with its own set of advantages and limitations. The selection of the most appropriate method depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation.

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Reversed-Phase HPLC (RP-HPLC) with UV/Vis or Fluorescence Detection (with Derivatization) | Separation based on hydrophobicity. Thiols are derivatized pre- or post-column to introduce a chromophore or fluorophore. | High sensitivity and selectivity with appropriate derivatization. Widely available instrumentation. | Derivatization adds complexity and potential for side reactions. May not be suitable for all thiols. | Targeted analysis of specific thiols in complex matrices. |

| Reversed-Phase HPLC (RP-HPLC) with Electrochemical Detection (ED) | Separation based on hydrophobicity. Direct detection of electroactive thiols and disulfides. | High sensitivity and selectivity without derivatization.[2] | Requires specialized electrochemical detector. Electrode fouling can be an issue. | Analysis of electrochemically active thiols and disulfides. |

| Reversed-Phase HPLC (RP-HPLC) with Mass Spectrometry (MS) Detection | Separation based on hydrophobicity. Mass-to-charge ratio detection provides high specificity and structural information. | High sensitivity and specificity.[3] Can identify unknown thiols and disulfides. | Higher instrumentation cost and complexity. | Comprehensive thiol and disulfide profiling, metabolite identification. |

| Mixed-Mode Chromatography (MMC) | Utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange). | Enhanced selectivity for complex mixtures.[4][5] Can resolve analytes that co-elute in single-mode chromatography. | Method development can be more complex. | Challenging separations where single-mode chromatography fails. |

Deep Dive into Key Methodologies

Reversed-Phase HPLC with Derivatization and UV/Vis or Fluorescence Detection

This is one of the most common approaches due to the widespread availability of HPLC systems with UV/Vis and fluorescence detectors. Since most thiols lack a strong native chromophore or fluorophore, a derivatization step is necessary.

The Causality Behind Derivatization: The primary goal of derivatization is to attach a molecule to the thiol that will allow for sensitive detection. The choice of derivatizing reagent is critical and depends on the desired detection method.

-

For UV/Vis Detection: Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a classic choice. It reacts with thiols to produce a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[1][6] However, under typical acidic HPLC mobile phase conditions, the absorbance maximum of TNB shifts to around 326 nm.[1]

-

For Fluorescence Detection: Reagents like monobromobimane (mBBr) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react with thiols to form highly fluorescent adducts, offering excellent sensitivity.[7][8]

Experimental Workflow: RP-HPLC with Pre-column Derivatization

Caption: Workflow for RP-HPLC with pre-column derivatization.

Protocol: Quantification of Glutathione (GSH) and Glutathione Disulfide (GSSG) using mBBr Derivatization and Fluorescence Detection

-

Sample Preparation:

-

Homogenize tissue or cell samples in a solution containing 0.1% formic acid to precipitate proteins and stabilize thiols.

-

Centrifuge to pellet the precipitated protein.

-

To determine total glutathione, a portion of the supernatant is treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to convert GSSG to GSH.[1][7]

-

-

Derivatization:

-

To an aliquot of the supernatant (for GSH measurement) or the reduced sample (for total glutathione), add a solution of monobromobimane (mBBr) in a suitable buffer (e.g., HEPPS buffer, pH 8.0).[9]

-

Incubate in the dark at room temperature for a specified time to allow the reaction to go to completion.[9]

-

Quench the reaction by adding an acid, such as methanesulfonic acid.[9]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[7]

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the mBBr-GSH adduct.

-

-

Quantification:

-

Quantify GSH by comparing the peak area to a standard curve of mBBr-derivatized GSH.

-

Calculate GSSG concentration by subtracting the GSH concentration from the total glutathione concentration and dividing by two.

-

Reversed-Phase HPLC with Electrochemical Detection (ED)

Electrochemical detection offers a sensitive and selective alternative to derivatization-based methods for electroactive compounds like thiols.[2]

The Causality Behind Electrochemical Detection: ED measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. Thiols can be readily oxidized at a working electrode, generating a measurable current that is proportional to their concentration. A dual-electrode system can be employed to simultaneously detect thiols and disulfides.[10] The upstream electrode can be set at a potential to reduce disulfides to thiols, and the downstream electrode can then detect the newly formed thiols along with the original thiols in the sample.

Experimental Workflow: RP-HPLC with Electrochemical Detection

Caption: Workflow for RP-HPLC with electrochemical detection.

Reversed-Phase HPLC with Mass Spectrometry (MS) Detection

The coupling of HPLC with mass spectrometry provides the highest level of specificity and is an invaluable tool for both targeted quantification and untargeted profiling of thiols and disulfides.[3][11]

The Causality Behind MS Detection: MS separates ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification and quantification of analytes, even in complex matrices. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a selected precursor ion and analyzing the resulting product ions.

Protocol: HPLC-MS/MS for the Analysis of Thiol Metabolites

-

Sample Preparation:

-

Prepare samples as described for RP-HPLC with derivatization, but without the derivatization step.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 or a mixed-mode column.

-

Use a mobile phase compatible with mass spectrometry, typically containing volatile buffers like formic acid or ammonium formate.[3]

-

-

MS/MS Detection:

-

Operate the mass spectrometer in a selected reaction monitoring (SRM) mode for targeted quantification. In this mode, specific precursor-to-product ion transitions for each analyte are monitored.

-

For untargeted analysis, operate the mass spectrometer in a full-scan or data-dependent acquisition mode to identify unknown thiols and disulfides.

-

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is a powerful technique that utilizes stationary phases with multiple functionalities, such as hydrophobic and ion-exchange groups.[4][12] This can provide unique selectivities that are not achievable with single-mode chromatography.[5]

The Causality Behind MMC: By combining different retention mechanisms, MMC can resolve analytes that have similar properties in a single dimension. For example, a mixed-mode column with both reversed-phase and anion-exchange characteristics could be used to separate a mixture of thiols with similar hydrophobicities but different charges.

Trustworthiness: A Self-Validating System

Every protocol described in this guide should be considered a starting point. To ensure the trustworthiness of your results, it is imperative to validate the method for your specific application. Key validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Conclusion

The selection of an appropriate HPLC method for the separation of thiols and disulfides is a critical decision that will impact the quality and reliability of your data. By understanding the underlying principles of each technique and the causality behind the experimental choices, you can develop and implement robust and reliable methods for the accurate quantification of these important biomolecules. This guide provides a framework for making informed decisions and for troubleshooting common challenges in the analysis of thiols and disulfides.

References

-

G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Design of electrochemical detection of thiols based on the cleavage of the disulfide bond coupled with thionine modified gold nanoparticle-assisted amplification. Retrieved from [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2008, August 5). Retrieved from [Link]

-

Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Retrieved from [Link]

-

Hansen, R. E., & Winther, J. R. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Retrieved from [Link]

-

Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]

-

Giles, G. I., & Jacob, C. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

-

ACS Omega. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (n.d.). Retrieved from [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved from [Link]

-

Sun, Y., Smith, D. L., & Shoup, R. E. (1991). Simultaneous detection of thiol- and disulfide-containing peptides by electrochemical high-performance liquid chromatography with identification by mass spectrometry. Analytical Biochemistry, 197(1), 69–76. Retrieved from [Link]

-

MDPI. (n.d.). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Retrieved from [Link]

-

Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

-

LCGC International. (n.d.). Improving Protein Separations with Mixed-Mode Chromatography. Retrieved from [Link]

-

Determination of low molecular weight thiols using monobromobimane fluorescent labeling. (n.d.). Retrieved from [Link]

-

Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

-

PNAS. (n.d.). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Retrieved from [Link]

Sources

- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diva-portal.org [diva-portal.org]

- 8. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Simultaneous detection of thiol- and disulfide-containing peptides by electrochemical high-performance liquid chromatography with identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.